molecular formula C14H13NO4 B13998995 6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one CAS No. 523-15-9

6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one

Cat. No.: B13998995
CAS No.: 523-15-9
M. Wt: 259.26 g/mol
InChI Key: LOHVXKBBNRJOBJ-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a 95% aqueous ethanol extract prepared from the stems of Nicotiana tabacum can be partitioned between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated sodium carbonate solution and extracted with ethyl acetate again. The ethyl acetate-soluble alkaloid materials are subjected to column chromatography and preparative HPLC to afford the desired furoquinoline alkaloids .

Industrial Production Methods

Industrial production methods for Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the furoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-tobacco mosaic virus activity is believed to result from its ability to inhibit viral replication by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- include:

Uniqueness

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

523-15-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3

InChI Key

LOHVXKBBNRJOBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC

Origin of Product

United States

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